molecular formula C18H16FN3O2S2 B2935696 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896351-25-0

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No. B2935696
CAS RN: 896351-25-0
M. Wt: 389.46
InChI Key: SGOAODZOXZGACY-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for various applications, including as precursors for the synthesis of Thiazol-2-ylidene N-Heterocyclic Carbenes , and as fluorescent probes for sensing cysteine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, improved protocols for the synthesis of thiazolium precatalysts from primary amines, carbon disulfide, and alpha-halogenoketones have been reported .

Scientific Research Applications

Anticancer Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide and its derivatives have been extensively studied for their anticancer properties. Several research studies have shown that compounds with similar structures exhibit significant anticancer activity against various cancer cell lines, including lung, breast, CNS, and colorectal cancers. For instance, compounds synthesized from related structures have demonstrated promising results in inhibiting the growth of lung, breast, and CNS cancer cells at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Other studies have shown effective antitumor activity in vitro against a subpanel of tumor cells, highlighting the potential of these compounds in cancer treatment (El-Azab et al., 2017).

Anticonvulsant Properties

Research into the anticonvulsant properties of related compounds has also been conducted. For example, a structurally novel class of compounds that include N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide derivatives have been identified as potent and safe anticonvulsants. These compounds have shown promising results in preclinical safety tests for epilepsy treatment (Pevarello et al., 1998).

Antimicrobial and Antifungal Effects

The antimicrobial and antifungal effects of compounds similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide have also been studied. Some derivatives have shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains, suggesting their potential use in treating various infections (Anuse et al., 2019).

Molecular Docking and SAR Studies

Molecular docking and structure-activity relationship (SAR) studies have been conducted to understand the interaction of these compounds with biological targets. Such research provides insights into the mechanisms of action and potential improvements in drug design, enhancing the effectiveness and specificity of these compounds for therapeutic use (Stec et al., 2011).

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c1-11(23)20-13-4-7-15-16(10-13)26-18(21-15)22-17(24)8-9-25-14-5-2-12(19)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOAODZOXZGACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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